Wild-Type PPO Enzyme Inhibition Potency (IC₅₀) Compared to Key Analogs
In an in vitro enzyme assay using wild-type PPO, saflufenacil demonstrated an IC₅₀ of 1.89 × 10⁻⁹ M [1]. This value represents a moderate potency compared to some newer analogs, as it is approximately 7.7-fold less potent than trifludimoxazin (IC₅₀ = 2.45 × 10⁻¹⁰ M) and 4.5-fold less potent than lactofen (IC₅₀ = 4.15 × 10⁻¹⁰ M) against the wild-type enzyme. However, saflufenacil is approximately 3.8-fold more potent than fomesafen (IC₅₀ = 7.13 × 10⁻⁹ M) [1]. The key differentiator emerges when considering the response of mutant PPO variants carrying the ΔG210 deletion, a common resistance mutation. Against this variant, saflufenacil's IC₅₀ increases to 2.04 × 10⁻⁶ M (a >1000-fold shift), whereas trifludimoxazin's IC₅₀ shifts only 7.5-fold to 1.83 × 10⁻⁹ M [1]. This indicates a significant differential in susceptibility to common resistance mutations.
| Evidence Dimension | Wild-type PPO enzyme IC₅₀ (M) and ΔG210 mutant IC₅₀ (M) |
|---|---|
| Target Compound Data | Saflufenacil: Wild-type IC₅₀ = 1.89 × 10⁻⁹ M; ΔG210 mutant IC₅₀ = 2.04 × 10⁻⁶ M |
| Comparator Or Baseline | Trifludimoxazin: Wild-type IC₅₀ = 2.45 × 10⁻¹⁰ M, ΔG210 mutant IC₅₀ = 1.83 × 10⁻⁹ M; Lactofen: Wild-type IC₅₀ = 4.15 × 10⁻¹⁰ M, ΔG210 mutant IC₅₀ = 5.44 × 10⁻⁷ M; Fomesafen: Wild-type IC₅₀ = 7.13 × 10⁻⁹ M, ΔG210 mutant IC₅₀ > 1 × 10⁻⁵ M |
| Quantified Difference | Saflufenacil is 3.8-fold more potent than fomesafen against wild-type PPO. However, against the ΔG210 mutant, saflufenacil experiences a >1000-fold loss in potency, while trifludimoxazin experiences only a 7.5-fold shift. |
| Conditions | In vitro PPO enzyme activity assay using enzymes isolated from black nightshade, velvetleaf, and corn; data from Table 1 in the referenced study. |
Why This Matters
This data is critical for selecting compounds for research on PPO resistance mechanisms and for developing herbicide mixtures, as it reveals that saflufenacil's utility against ΔG210 mutant biotypes is severely compromised compared to trifludimoxazin.
- [1] Porri, A., Law, Q. D., Geddes, C. M., Ikley, J., Willingham, S., Johnen, P., ... & Lerchl, J. (2026). Novel Protoporphyrinogen oxidase 1 mutations endow resistance to PPO-inhibiting herbicides in Bassia scoparia. bioRxiv. https://doi.org/10.64898/2026.01.15.699694 View Source
